Assured (S)-Stereochemical Identity via Optical Rotation: A Direct Comparison with D-Enantiomer
The compound's specific (S)-stereochemistry is verified by its optical rotation. At a concentration of 1 in methanol, it exhibits a specific rotation of [α]D20 = -9 ± 1º . This directly contrasts with its D-enantiomer, Boc-D-Cyclopentylglycine (CAS 156881-63-9), which would exhibit a positive rotation under similar conditions. The correct chirality is non-negotiable for biological activity in stereospecific drug-target interactions.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]D20 = -9 ± 1º (C=1 in MeOH) |
| Comparator Or Baseline | Boc-D-Cyclopentylglycine (CAS 156881-63-9) is the chiral opposite and would yield a positive rotation. |
| Quantified Difference | Opposite sign of rotation, confirming distinct stereochemistry. |
| Conditions | C=1 in MeOH, 20°C |
Why This Matters
For procurement, this specific rotation value serves as a critical quality control metric to ensure the correct (S)-enantiomer is received, which is essential for maintaining the intended biological activity and research reproducibility.
